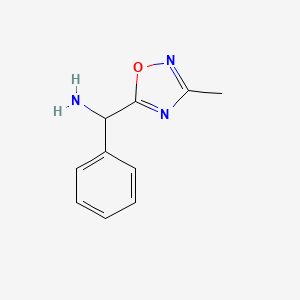

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine

CAS No.:

Cat. No.: VC15035104

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | (3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine |

| Standard InChI | InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |

| Standard InChI Key | MTNULYNTHZLDJX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=N1)C(C2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine possesses the molecular formula CHNO, derived from its phenyl (CH), methanamine (CHNH), and 3-methyl-1,2,4-oxadiazole (CHNO) components. The molecular weight is approximately 189.21 g/mol, though slight variations may occur depending on isotopic composition .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |

| CAS Number | 1461713-84-7 (hydrochloride) |

| SMILES | CC1=NOC(=N1)C2=CC=CC(=C2)CN |

| InChI Key | FWMVARCHFJQGJP-UHFFFAOYSA-N |

Structural Features

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The methyl group at position 3 enhances electron density at the oxadiazole core, influencing its reactivity. The phenyl group provides aromatic stability, while the primary amine (-NH) enables participation in hydrogen bonding and salt formation, as evidenced by its hydrochloride derivative .

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine typically involves two stages:

-

Oxadiazole Ring Formation: Reacting a substituted benzaldehyde derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization using phosphorus oxychloride (POCl) or other dehydrating agents.

-

Amine Functionalization: Introducing the methanamine group via reductive amination or nucleophilic substitution, often employing sodium cyanoborohydride (NaBHCN) in acidic conditions .

Example Reaction Scheme:

Optimization Strategies

-

Cyclodehydrating Agents: Phosphorus oxychloride (POCl) achieves cyclization yields exceeding 70% under reflux conditions.

-

Solvent Systems: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates .

-

Purification Methods: Column chromatography with silica gel (ethyl acetate/hexane) isolates the target compound in >95% purity .

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 332.8°C and a flash point of 155°C, indicative of moderate thermal stability. These properties align with structurally analogous oxadiazoles, which decompose above 300°C without melting .

Solubility and Partitioning

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aromatic and heterocyclic motifs.

-

Organic Solvents: Freely soluble in DCM, THF, and dimethyl sulfoxide (DMSO) .

-

LogP: Calculated partition coefficient of 2.15, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient oxadiazole ring undergoes electrophilic substitution at position 5, though steric hindrance from the methyl group limits reactivity. Nitration and sulfonation reactions require harsh conditions (e.g., fuming HNO at 100°C).

Amine-Directed Reactions

The primary amine group participates in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume